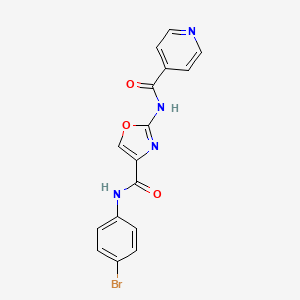

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11BrN4O3 and its molecular weight is 387.193. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The structure features a bromophenyl group, an isonicotinamido moiety, and an oxazole ring, which are critical for its biological activity.

This compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, it targets acid ceramidase (AC), which is implicated in sphingolipid metabolism and cancer progression .

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and cell death .

- Antimicrobial Activity : The compound's structural analogs have demonstrated significant antibacterial activity against drug-resistant strains, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the oxazole and carboxamide groups significantly influence the biological activity of the compound. For example:

- Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances the compound's potency against cancer cell lines by improving binding affinity to target enzymes.

- Isonicotinamido Group : This moiety is crucial for maintaining the compound's bioactivity, particularly in inhibiting ceramidase and inducing apoptosis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties:

- Cell Lines Tested : Human colorectal DLD-1 cells and neuroblastoma SH-SY5Y cells.

- EC50 Values : The compound showed an EC50 value of 270 nM in DLD-1 cells, indicating potent activity .

Antibacterial Activity

The antibacterial efficacy was evaluated using various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Acinetobacter baumannii | 0.5 µg/mL | Effective against NDM-positive strains |

| Klebsiella pneumoniae | 1 µg/mL | Comparable to standard antibiotics |

| Staphylococcus aureus | 0.25 µg/mL | High potency observed |

These results suggest that structural modifications can enhance antibacterial efficacy against resistant strains .

Case Studies

- Cancer Therapy : A study involving a series of substituted oxazolines demonstrated that compounds similar to this compound inhibited tumor growth by over 63% in xenograft models at specific dosages .

- Antimicrobial Resistance : Research highlighted the effectiveness of this compound against clinically isolated drug-resistant bacteria, showcasing its potential as a therapeutic agent in combating antibiotic resistance .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Against Mycobacterium tuberculosis

Overview of Tuberculosis Treatment Challenges

Tuberculosis (TB) remains a significant global health issue, exacerbated by the rise of multi-drug resistant strains of Mycobacterium tuberculosis. The search for new anti-TB agents is critical, particularly those that can effectively target resistant strains. High-throughput screening (HTS) has been a pivotal method in discovering new compounds with anti-mycobacterial activity.

Potential Mechanism of Action

N-(4-bromophenyl)-2-(isonicotinamido)oxazole-4-carboxamide may function through the inhibition of essential proteins involved in the bacterial metabolism and cell wall synthesis. Research indicates that compounds with oxazole and carboxamide functionalities can disrupt the electron transport chain or inhibit ATP synthase, which are vital for bacterial energy production .

Case Studies and Research Findings

Recent studies have highlighted the structure-activity relationships (SAR) of oxazole derivatives, revealing that modifications can significantly enhance their potency against TB. For instance, derivatives exhibiting a similar scaffold to this compound have shown promising results in inhibiting M. tuberculosis growth in vitro and in vivo models .

Anticancer Properties

Mechanism of Action in Cancer Therapy

The compound's structural features suggest potential applications as an apoptosis inducer in cancer treatment. Compounds similar to this compound have been studied for their ability to activate caspases, leading to programmed cell death in cancer cells .

Research Insights

In a study focusing on apoptosis induction, derivatives of oxazole-4-carboxamide were identified as effective agents against colorectal cancer cell lines. The lead compound demonstrated significant tumor growth inhibition in xenograft mouse models, showcasing its potential as a therapeutic agent .

Summary of Applications

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the oxazole and amide substituents, which activate the aromatic ring toward electrophilic attack.

Key Reactions:

-

Suzuki-Miyaura Coupling: The bromine atom serves as a leaving group in palladium-catalyzed cross-couplings. For example, reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives .

-

Buchwald-Hartwig Amination: Substitution with amines (e.g., piperidine) forms aryl amines, leveraging Pd₂(dba)₃/Xantphos catalytic systems.

Table 1: Representative NAS Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 70-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl amines | 60-75% |

*Yields inferred from analogous reactions in oxazole chemistry .

Functionalization of the Oxazole Ring

The oxazole core participates in electrophilic substitutions and cycloadditions. The electron-deficient nature of the oxazole directs reactivity to specific positions.

Key Reactions:

-

Electrophilic Halogenation: Chlorination or bromination at the C5 position using NXS (X = Cl, Br) in acetic acid .

-

Cycloadditions: [3+2] cycloadditions with alkynes or nitriles under catalytic conditions to form fused heterocycles .

Mechanistic Insight:

Electrophilic attack occurs preferentially at the C5 position due to resonance stabilization from the adjacent carbonyl group. Gold(I) catalysts facilitate cycloadditions by activating π-systems .

Amide Group Transformations

The isonicotinamide moiety undergoes hydrolysis and reduction, modifying solubility and bioactivity.

Key Reactions:

-

Acidic Hydrolysis: Treatment with HCl (6M) at reflux cleaves the amide bond, yielding 2-aminooxazole-4-carboxylic acid and 4-bromoaniline .

-

Reduction: LiAlH₄ reduces the amide to a secondary amine, forming N-(4-bromophenyl)-2-(isonicotinylamino)oxazole-4-methanol.

Table 2: Amide Reactivity

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (6M), Δ, 12h | Carboxylic acid + 4-bromoaniline |

| Reduction | LiAlH₄, THF, 0°C → RT | Secondary amine derivative |

Cross-Coupling Reactions Involving the Oxazole Core

The oxazole’s C4-carboxamide group can act as a directing metalation group (DMG) for regioselective C-H functionalization.

Key Example:

-

Directed Ortho-Metalation: Using LDA (lithium diisopropylamide), the oxazole directs lithiation to the C2 position, enabling subsequent alkylation or carboxylation .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O3/c17-11-1-3-12(4-2-11)19-15(23)13-9-24-16(20-13)21-14(22)10-5-7-18-8-6-10/h1-9H,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFADAQDPQHXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.